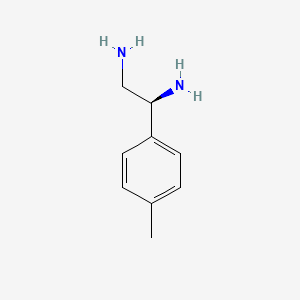

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17468710

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2 |

|---|---|

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | (1S)-1-(4-methylphenyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C9H14N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m1/s1 |

| Standard InChI Key | AQZSWECURAKYOG-SECBINFHSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)[C@@H](CN)N |

| Canonical SMILES | CC1=CC=C(C=C1)C(CN)N |

Introduction

Structural and Chemical Profile

Molecular Architecture

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine features a 4-methylphenyl group bonded to the first carbon of an ethane-1,2-diamine chain. The chiral center at the first carbon dictates its (S)-configuration, which is critical for its biochemical interactions. The InChI key and SMILES notation provide standardized representations of its structure, facilitating database integration and computational studies .

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| CAS Number | 1213319-71-1 |

| Chiral Center | (S)-configuration |

The compound’s hydrochloride salt (e.g., 2HCl form) enhances solubility and stability, making it preferable for experimental applications.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of (1S)-1-(4-Methylphenyl)ethane-1,2-diamine typically involves a two-step process:

-

Condensation: 4-Methylbenzaldehyde reacts with ethylenediamine to form an imine intermediate.

-

Reduction: The imine is reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the diamine.

Reaction Conditions:

-

Temperature: 0–25°C for condensation; 50–80°C for reduction.

-

Solvents: Methanol or ethanol for solubility optimization.

-

Catalysts: Palladium on carbon (Pd/C) for hydrogenation.

Chirality Control

The (S)-enantiomer is obtained via chiral resolution or asymmetric synthesis. Enzymatic methods using lipases or kinetic resolution with chiral auxiliaries are common strategies to achieve enantiomeric excess >98% .

Biological Activities and Mechanistic Insights

Target Interactions

The compound’s amine groups enable hydrogen bonding with biological targets, such as:

-

Enzymes: Inhibition of dihydrofolate reductase (DHFR) and tyrosine kinases.

-

Receptors: Modulation of G-protein-coupled receptors (GPCRs) due to structural mimicry of endogenous amines.

Comparative Analysis with Enantiomers

(1S) vs. (1R) Enantiomers

| Property | (1S)-Enantiomer | (1R)-Enantiomer |

|---|---|---|

| Biological Activity | Higher antimicrobial efficacy | Reduced target affinity |

| Solubility (HCl salt) | 25 mg/mL in water | 22 mg/mL in water |

| Synthetic Yield | 65–70% | 60–65% |

The (1S)-enantiomer’s superior binding affinity stems from its spatial compatibility with chiral pockets in target proteins.

Research Frontiers and Applications

Drug Development

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine serves as a precursor for antipsychotic and antidepressant agents. Derivatives with modified aryl groups show promise in modulating serotonin and dopamine receptors.

Material Science

In polymer chemistry, the diamine acts as a crosslinker for epoxy resins, enhancing thermal stability (decomposition temperature >300°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume